1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
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Description
1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Applications
Naphthyridine and Pyridine Derivatives
Research has focused on synthesizing various naphthyridine and pyridine derivatives due to their potential pharmacological activities. For instance, studies on the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety highlight the versatility of naphthyridines in medicinal chemistry (Hussein et al., 2009). Similarly, the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity indicates the therapeutic relevance of these compounds (Insuasty et al., 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of specific heterocyclic compounds with biological targets are crucial for drug design. The study of molecular interaction of a cannabinoid receptor antagonist provides insights into the structural and energetic stability of different conformations, contributing to the development of pharmacophore models for receptor ligand design (Shim et al., 2002).
Antimicrobial and Antioxidant Activities
The exploration of heterocyclic chemistry for synthesizing compounds with potential antimicrobial and antioxidant activities is a significant research avenue. For example, the synthesis of new benzothiophenes and their derivatives demonstrates the pursuit of novel compounds with promising biological activities (Bialy & Gouda, 2011).
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-3-27-15-19(21(31)18-8-7-16(2)25-22(18)27)23(32)28-10-12-29(13-11-28)24(33)20-14-17-6-4-5-9-30(17)26-20/h7-8,14-15H,3-6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGKWGAGINXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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